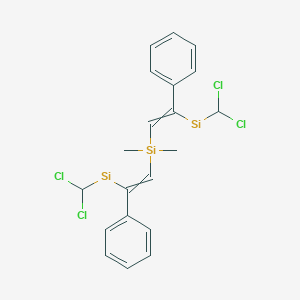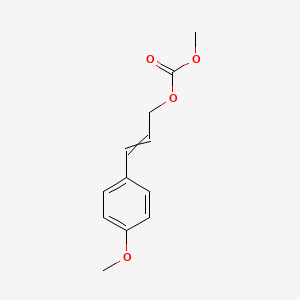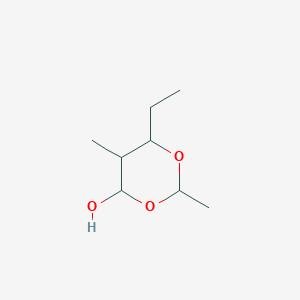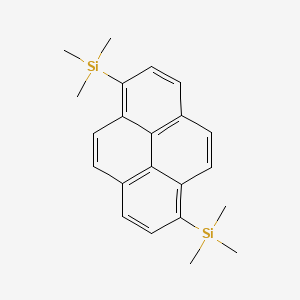
CID 78070734
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con el identificador “CID 78070734” es una entidad química listada en la base de datos PubChem.
Métodos De Preparación
La preparación de CID 78070734 involucra rutas sintéticas específicas y condiciones de reacción. Los métodos sintéticos típicamente incluyen el uso de diversos reactivos y catalizadores para lograr la estructura química deseada. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Información detallada sobre las rutas sintéticas exactas y los métodos de producción industrial para this compound se pueden encontrar en la literatura química especializada y en patentes .
Análisis De Reacciones Químicas
CID 78070734 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de la naturaleza de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado la formación de productos sustituidos .
Aplicaciones Científicas De Investigación
CID 78070734 tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como reactivo en diversas reacciones sintéticas. En biología, puede usarse para estudiar procesos celulares e interacciones moleculares. En medicina, this compound podría investigarse por sus posibles efectos terapéuticos. Además, tiene aplicaciones en la industria, como en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de CID 78070734 involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a ciertas proteínas o enzimas, modulando así su actividad. Esta interacción puede provocar cambios en los procesos celulares y las vías bioquímicas, lo que finalmente da como resultado los efectos observados del compuesto .
Comparación Con Compuestos Similares
CID 78070734 se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares pueden compartir características estructurales o propiedades químicas, pero this compound puede exhibir una reactividad o actividad biológica distintas. Algunos compuestos similares incluyen aquellos con estructuras químicas o grupos funcionales relacionados .
Propiedades
Fórmula molecular |
C20H20Cl4Si3 |
|---|---|
Peso molecular |
486.4 g/mol |
InChI |
InChI=1S/C20H20Cl4Si3/c1-27(2,13-17(25-19(21)22)15-9-5-3-6-10-15)14-18(26-20(23)24)16-11-7-4-8-12-16/h3-14,19-20H,1-2H3 |
Clave InChI |
AQKVWGPVGYEJGO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=C(C1=CC=CC=C1)[Si]C(Cl)Cl)C=C(C2=CC=CC=C2)[Si]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)

![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)

![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)
